molecular formula C18H12 B579688 CID 101699607 CAS No. 18550-71-5

CID 101699607

Cat. No.: B579688
CAS No.: 18550-71-5
M. Wt: 228.294
InChI Key: JOTWFOQGIKXOOF-MXXMARJVSA-N
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Description

CID 101699607 is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101699607 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triple bonds. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 101699607 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of UV light.

Major Products Formed

    Oxidation: Formation of epoxides, diols, or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

CID 101699607 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of CID 101699607 involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CID 101699607 is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.

Properties

CAS No.

18550-71-5

Molecular Formula

C18H12

Molecular Weight

228.294

IUPAC Name

(5Z,11Z,17Z)-cyclooctadeca-1,2,3,5,7,8,9,11,13,14,15,17-dodecaene

InChI

InChI=1S/C18H12/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-4,9-16H/b2-1-,3-1?,4-2?,11-9?,12-10?,13-11-,14-12-,15-13?,16-14?

InChI Key

JOTWFOQGIKXOOF-MXXMARJVSA-N

SMILES

C1=CC=C=C=CC=CC=C=C=CC=CC=C=C=C1

Synonyms

(1Z,3E,7Z,9E,13Z,15E)-1,3,7,9,13,15-Cyclooctadecahexene-5,11,17-triyne

Origin of Product

United States

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